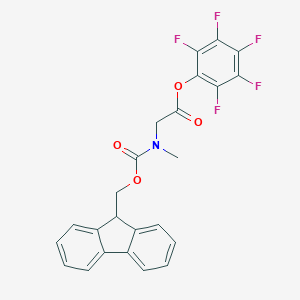

Fmoc-Sar-OPfp

Übersicht

Beschreibung

Fmoc-Sar-OPfp, also known as Fmoc-sarcosine pentafluorophenyl ester, is a derivative of the amino acid glycine . It has an empirical formula of C24H16F5NO4 and a molecular weight of 477.38 . It is typically used in peptide synthesis .

Synthesis Analysis

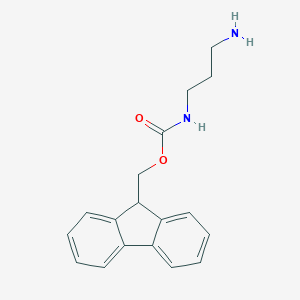

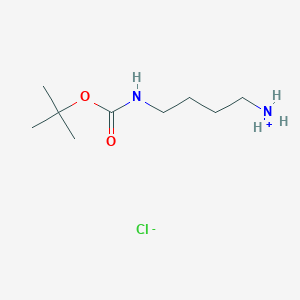

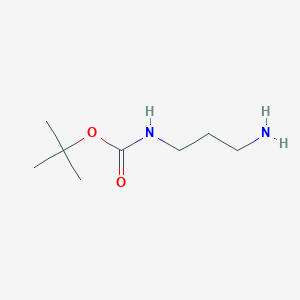

Fmoc-Sar-OPfp is synthesized using standard Fmoc chemistry . The Fmoc group is one of the most widely used N-protection groups in solid- and solution-phase synthesis . Despite the versatility of Fmoc, deprotection by the removal of the Fmoc group to unmask primary amines requires the use of a basic secondary amine nucleophile . This can pose challenges in sensitive molecules that bear reactive electrophilic groups .

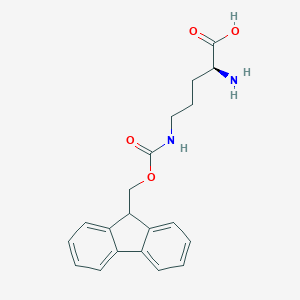

Molecular Structure Analysis

The molecular structure of Fmoc-Sar-OPfp is characterized by the presence of a Fmoc group, which is a carbamate protective group used in peptide synthesis . The Fmoc group is resistant to many reaction conditions such as oxidation and reduction, making it suitable for multistep total synthesis of natural products .

Physical And Chemical Properties Analysis

Fmoc-Sar-OPfp is a crystalline compound with a white color . It has an assay of ≥96.0% . The compound is typically stored at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

“Fmoc-Sar-OPfp” is a derivative of Glycine . It’s used in the field of peptide synthesis . The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis. The Fmoc group is removed during the synthesis process, allowing the next amino acid to be added.

The specific method of application or experimental procedure is known as Solid-Phase Peptide Synthesis (SPPS) . In SPPS, an insoluble polymeric support is used for the sequential addition of side-chain protected amino acids. The resulting peptide is then cleaved from the resin, typically under acidic conditions .

-

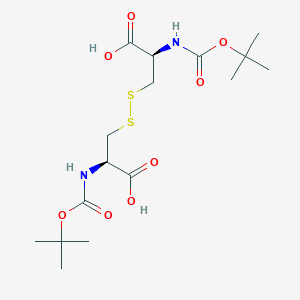

Homologation of Alpha-Amino Acids to Beta-Amino Acids

- Summary: Fmoc-Sar-OPfp has been used in the homologation of alpha-amino acids to beta-amino acids . Homologation is a process that involves the transformation of one type of compound into another, and in this case, it involves the transformation of alpha-amino acids into beta-amino acids.

- Method: This is achieved through the two-step Arndt-Eister method . The details of this method are complex and require specialized knowledge in the field of peptide synthesis.

- Results: The use of Fmoc-Sar-OPfp in this application allows for the creation of beta-amino acids, which can have different properties and uses compared to alpha-amino acids .

-

Preparation of Positional Scanning Libraries

- Summary: Fmoc-Sar-OPfp has been used in the preparation of positional scanning libraries to determine kinase substrate specificity . Kinases are enzymes that play a crucial role in many cellular processes, and understanding their substrate specificity is important for drug discovery and development.

- Results: The use of Fmoc-Sar-OPfp in this application allows for the creation of positional scanning libraries, which can be used to determine the substrate specificity of kinases .

Safety And Hazards

When handling Fmoc-Sar-OPfp, it is recommended to do so in a well-ventilated place and to wear suitable protective clothing . Contact with skin and eyes should be avoided, as should the formation of dust and aerosols . Use of non-sparking tools is advised, and sources of ignition should be removed .

Zukünftige Richtungen

The future directions of Fmoc-Sar-OPfp research could involve its use in the synthesis of DNA-encoded chemical libraries (DECLs) of peptides . DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of peptide chemical space . Another potential area of research could be the solvent-controlled self-assembly of Fmoc protected aliphatic single amino acids .

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F5NO4/c1-30(10-17(31)34-23-21(28)19(26)18(25)20(27)22(23)29)24(32)33-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYXJFOLTCMMLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583336 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Sar-OPfp | |

CAS RN |

159631-29-5 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

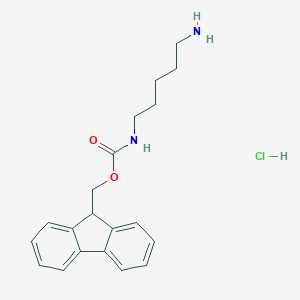

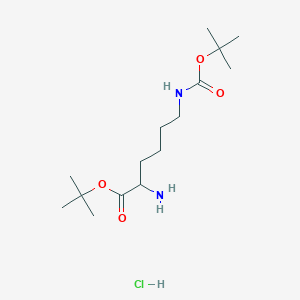

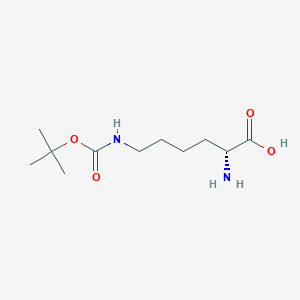

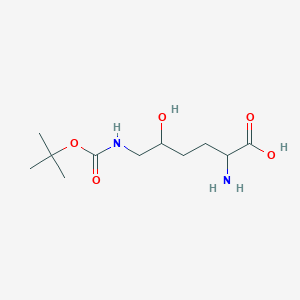

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.